Cas no 396721-16-7 (N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(trifluoromethyl)benzamide)

N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(trifluoromethyl)benzamide
- Benzamide, N-[2,6-dihydro-2-(4-nitrophenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)-
-
- インチ: 1S/C19H13F3N4O3S/c20-19(21,22)12-3-1-2-11(8-12)18(27)23-17-15-9-30-10-16(15)24-25(17)13-4-6-14(7-5-13)26(28)29/h1-8H,9-10H2,(H,23,27)
- InChIKey: VZUYXAWSXGJAGZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1N(C2=CC=C([N+]([O-])=O)C=C2)N=C2CSCC2=1)(=O)C1=CC=CC(C(F)(F)F)=C1
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3(Predicted)
- ふってん: 522.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.93±0.20(Predicted)
N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0778-0147-15mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0778-0147-30mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0778-0147-20μmol |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0778-0147-2μmol |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0778-0147-5μmol |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0778-0147-10μmol |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0778-0147-40mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0778-0147-4mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0778-0147-10mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0778-0147-75mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
396721-16-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(trifluoromethyl)benzamide 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(trifluoromethyl)benzamideに関する追加情報
N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(trifluoromethyl)benzamide
N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(trifluoromethyl)benzamide is a highly specialized organic compound with the CAS registry number 396721-16-7. This compound belongs to the class of heterocyclic aromatic compounds and has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields such as drug discovery, material science, and advanced chemical synthesis. The molecule is characterized by its complex architecture, which includes a benzamide moiety fused with a thienopyrazole ring system and a trifluoromethyl substituent.
The thienopyrazole core of this compound is a derivative of pyrazole fused with a thiophene ring, which imparts unique electronic properties to the molecule. The presence of the trifluoromethyl group at the 3-position of the benzamide moiety further enhances the compound's stability and reactivity. This combination of structural features makes N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(trifluoromethyl)benzamide an intriguing candidate for exploring novel chemical reactions and potential biological activities.
Recent studies have highlighted the importance of heterocyclic compounds like thienopyrazoles in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The integration of a nitrophenyl group in this compound adds another layer of functionality, potentially enhancing its pharmacological profile. Researchers have been actively investigating the synthesis and characterization of such compounds to unlock their full potential in therapeutic applications.
The synthesis of N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(trifluoromethyl)benzamide involves a series of intricate organic reactions. Key steps include the formation of the thienopyrazole ring system through cyclization reactions and subsequent functionalization to introduce the benzamide and trifluoromethyl groups. The use of advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods has significantly improved the efficiency and yield of these reactions.
In terms of applications, this compound has shown promise in several areas. For instance, its ability to act as a building block for more complex molecules has made it valuable in combinatorial chemistry. Additionally, its electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Recent research has also explored its role as an inhibitor in enzyme-mediated reactions, further underscoring its versatility.
The integration of trifluoromethyl groups into organic compounds is a growing trend in modern chemistry due to their unique electronic effects and lipophilic properties. In this compound, the trifluoromethyl group not only enhances stability but also contributes to its distinct reactivity profile. This feature has been leveraged in various studies to design more efficient catalysts and drug delivery systems.
Moreover, the presence of the nitrophenyl group introduces additional functionality by providing opportunities for further chemical modifications. This group can undergo various transformations such as reduction or coupling reactions, enabling researchers to tailor the compound's properties for specific applications.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound at the molecular level. High-throughput screening techniques combined with molecular docking studies have provided insights into its interactions with biological targets. These studies have revealed potential binding affinities with key proteins involved in various disease pathways.
In conclusion,N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-3-(trifluoromethyl)benzamide (CAS No 396721-16-7) stands out as a remarkable example of how advanced synthetic strategies can lead to innovative chemical entities with diverse applications. Its unique structure and functional groups make it an invaluable tool for researchers across multiple disciplines seeking to push the boundaries of modern chemistry.
396721-16-7 (N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(trifluoromethyl)benzamide) 関連製品
- 2679935-94-3(benzyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo3.1.0hexane-3-carboxylate)
- 1357353-08-2(6-BROMO-1-HEXANOL)
- 165947-55-7(tert-butyl 2-formyl-4H,5H,6H,7H-thieno3,2-cpyridine-5-carboxylate)
- 1490379-78-6(1-Amino-3-(quinolin-4-yl)propan-2-ol)
- 2228018-27-5(rac-(3R,4S)-4-(pent-4-en-2-yl)oxolan-3-ol)
- 2137803-93-9((5-cyclopentyl-1,2-oxazol-3-yl)methanesulfonyl chloride)
- 1804894-97-0(Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate)
- 1442084-85-6(4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde)
- 1000549-56-3(2-Methoxy-4-methylpyridine-5-acetonitrile)
- 113388-92-4(3-(naphthalen-1-yl)prop-2-enal)




